![molecular formula C8H14N2O B034340 octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 109324-81-4](/img/structure/B34340.png)
octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one
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Overview
Description
Synthesis Analysis
The synthesis of structures containing the octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one fragment involves novel methodologies, including four-component Ugi-type reactions and modifications of existing condensation methods. These approaches allow for the efficient creation of a variety of heterocyclic structures, demonstrating the versatility and usefulness of these synthetic strategies (Ilyn et al., 2005). Additional methods for synthesizing related heterocyclic systems involve stepwise additions and cyclization techniques, further expanding the synthetic toolbox for these compounds (Kharaneko & Bogza, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing the octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one fragment has been elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the conformational properties and stereochemistry of these molecules, which are crucial for understanding their reactivity and potential interactions in biological systems (Deaudelin & Lubell, 2008).
Chemical Reactions and Properties
These compounds undergo a range of chemical reactions, including novel polyheterocyclic chemical space generation via one-pot, four-component coupling reactions. Such methodologies enable the construction of complex structures with potential for high biological activity, showcasing the compounds' versatile chemical reactivity (Yoon, Kim, & Kim, 2020).
Scientific Research Applications
Synthesis and Biological Action
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one derivatives have been explored for their central nervous system (CNS) activity. A study involving the synthesis of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines demonstrated that certain modifications in the pyrrole ring and the phenyl group could enhance activity, with some compounds showing comparable sedative activities to diazepam, a well-known benzodiazepine (Hara et al., 1978).
Role in GABA-A Receptor Modulation
The interaction of pyrrolo[1,2-a][1,4]diazepine derivatives with GABA-A receptors was investigated using a drug discrimination technique in rats. The findings indicated that these derivatives do not exhibit positive modulator properties of GABA-A receptors, highlighting their distinct psychotropic mechanisms compared to traditional benzodiazepines (Korolev et al., 2014).
Pharmacological Potential
Research into 1,3-diazepinium chlorides, structurally similar to 1,4-benzodiazepines, revealed that certain compounds could modulate diazepam-induced activities such as motor activity reduction and ataxia in mice. This suggests potential pharmacological applications in modulating CNS activity without eliciting sedative effects on their own (Grant et al., 2010).
Antihypertensive Properties
Tetrahydro-1,4-benzodiazepine derivatives have been studied for their antihypertensive effects, revealing significant blood pressure-lowering activity in rats. This research expands the therapeutic potential of diazepine derivatives beyond CNS activity to cardiovascular applications (Kim, 1977).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXWMXYGYWAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCCN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one |
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